molecular formula C13H19NO B1465954 2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL CAS No. 892871-67-9

2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL

Cat. No. B1465954
CAS RN: 892871-67-9
M. Wt: 205.3 g/mol
InChI Key: DAWCHHRBJSAGCY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL” is represented by the InChI code: 1S/C13H19NO/c1-12(2)10-14(8-9-15)11-13-6-4-3-5-7-13/h3-7,15H,1,8-11H2,2H3 . This indicates that the compound has a molecular weight of 205.3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.3 . It is stored at a temperature of 28°C .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound 2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL and its derivatives have been explored in various synthetic and biological contexts. For instance, the synthesis of novel Schiff bases involving this compound has shown potential antimicrobial and antibacterial activities. These Schiff bases, synthesized through reactions with various amines and characterized using techniques like NMR and IR spectroscopy, have been tested against pathogenic bacteria species, exhibiting significant activity (Jarallah et al., 2019).

Antimicrobial and Antibacterial Agents

The compound has been part of studies aiming at developing new antimicrobial and antibacterial agents. Research involving the synthesis of pyrimido[1,2-a]benzimidazol-4(3H)-one derivatives, under phase transfer catalysis conditions, demonstrated profound antimicrobial activity against gram-negative and gram-positive bacteria. Extensive QSAR studies were also conducted to correlate molecular descriptors with biological activity, leading to the generation of a tri-parametric QSAR model (Sharma et al., 2012).

Optical and Nonlinear Properties

In the field of material science, the compound has been utilized to synthesize Schiff base compounds with notable optical nonlinear properties. These properties are essential in applications like optical limiting, where the compounds show potential for use in areas requiring controlled light propagation (Abdullmajed et al., 2021).

Photoinitiators for Polymerization

The development of one-component visible light photoinitiators for free radical polymerization is another area of application. The compound, modified to incorporate thioxanthone and acrylate groups, has been shown to exhibit excellent migration stability and effectiveness, making it a suitable candidate for food packaging and biomedical fields (Wu et al., 2017).

properties

IUPAC Name

2-[benzyl(2-methylprop-2-enyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-12(2)10-14(8-9-15)11-13-6-4-3-5-7-13/h3-7,15H,1,8-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWCHHRBJSAGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN(CCO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add methallyl chloride (68.8 g, 0.760 mol, Aldrich) to a mixture of N-benzylethanolamine (100 g, 0.663 mol) and potassium carbonate (139 g, 1.00 mol) in water (600 mL). Heat the mixture to 62° C. for 23 h and then transfer to a separatory funnel. Extract the product with tert-butyl methyl ether (500 mL). Dry, filter, and concentrate the organic solution to give the title compound (131 g, 96%) as a colorless liquid. 1H NMR (DMSO-d6, 400 MHz) δ 7.20-7.33 (5H, m), 4.92 (1H, br s), 4.83 (1H, br s), 4.35 (1H, t), 3.53 (2H, s), 3.44-3.50 (2H, m), 2.94 (1H, s), 2.42 (2H, t), 1.69 (1H, s).
Quantity
68.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
139 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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